(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid is a complex organic compound classified as a prostaglandin, which are lipid compounds with hormone-like effects in animals. This specific compound features multiple double bonds and a ketone group at the 11th position, contributing to its unique chemical properties and biological activities. Prostaglandins play crucial roles in various physiological processes, including inflammation and cellular signaling pathways. The compound is recognized for its potential therapeutic applications in medicine and its utility in scientific research .
The synthesis of (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid typically involves multi-step organic synthesis. Key methods include:
The synthesis often begins with a suitable precursor, usually a fatty acid derivative. Industrial production may also utilize biotechnological methods, such as genetically engineered microorganisms to produce precursor molecules followed by chemical modifications to introduce specific functional groups .
The molecular formula for (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid is , and it has an average molecular weight of approximately 316.43 g/mol. The structural features include:
The compound's InChI Key is VHRUMKCAEVRUBK-XOVNXQNQSA-N, which provides a unique identifier for its chemical structure. The compound's SMILES representation is also available for computational modeling and database searches .
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid can participate in various chemical reactions typical of prostaglandins:
These reactions are significant for understanding the reactivity and potential modifications of the compound in synthetic organic chemistry and medicinal chemistry contexts .
The mechanism of action for (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid involves its interaction with specific receptors on cell surfaces. Upon binding to these receptors:
Key predicted properties include:
These properties suggest that the compound has low water solubility but high lipid affinity, influencing its biological activity and distribution within biological systems .
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid has several applications in scientific research:
This compound exemplifies significant interest due to its multifaceted roles in both basic research and potential therapeutic applications.
(5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid (commonly abbreviated as 15-deoxy-Δ¹²,¹⁴-PGJ₂) originates from the enzymatic transformation of arachidonic acid (C20:4, ω-6), a polyunsaturated fatty acid integral to eicosanoid biosynthesis. This compound represents a terminal metabolite within the prostaglandin D₂ (PGD₂) cascade. The initial step involves the cyclooxygenase (COX)-mediated conversion of arachidonic acid to PGH₂, which serves as the universal precursor for classical prostaglandins. Subsequent isomerization by hematopoietic prostaglandin D synthase (H-PGDS) or lipocalin-type prostaglandin D synthase (L-PGDS) yields PGD₂. Spontaneous or enzymatic dehydration of PGD₂ generates PGJ₂, which undergoes further β-oxidation to form Δ¹²-PGJ₂ and ultimately 15-deoxy-Δ¹²,¹⁴-PGJ₂—the title compound characterized by its distinctive α,β-unsaturated ketone structure at C9-C12 and conjugated diene system extending from C5-C6 and C13-C14 [1] [6].
This compound belongs to the cyclopentenone prostaglandin (CyPG) family, defined by their electrophilic nature due to the presence of α,β-unsaturated carbonyl moieties. Its chemical structure (C₂₀H₂₈O₃; molecular weight 316.44 g/mol) features a carboxylic acid head group, a cyclopentenone ring with an oxo group at C11, and specific double bond geometries (5E,14E) critical for its biological activity. The cyclopentenone ring confers electrophilicity, enabling Michael addition reactions with cellular nucleophiles, particularly cysteine residues in target proteins [1] [6] [8].
Table 1: Core Chemical Identifiers of (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic Acid
Property | Value | Source |
---|---|---|
Systematic Name | (5E)-7-[(1S,5Z)-5-[(2E)-oct-2-en-1-ylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | DrugBank [1] |
Synonyms | 15-Deoxy-Δ¹²,¹⁴-prostaglandin J₂; 15d-PGJ₂ | ChemSpider [6] |
Chemical Formula | C₂₀H₂₈O₃ | DrugBank [1] |
Average Molecular Weight | 316.4345 g/mol | DrugBank [1] |
CAS Registry Number | 87893-55-8 | ChemSpider [6] |
IUPAC Name | (5E)-7-[(1S,5Z)-5-[(2E)-oct-2-en-1-ylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | DrugBank [1] |
The biosynthesis of 15-deoxy-Δ¹²,¹⁴-PGJ₂ is profoundly influenced by the differential expression and activity of COX and lipoxygenase (LOX) isoforms, which dictate precursor availability and structural diversification:
COX-2 Selectivity: Unlike the constitutively expressed COX-1, COX-2 is inducible by pro-inflammatory cytokines (e.g., IL-1β, TNF-α), growth factors, and endotoxins. This induction amplifies PGD₂ production under inflammatory conditions, thereby increasing substrate availability for 15-deoxy-Δ¹²,¹⁴-PGJ₂ synthesis. Research indicates that COX-2 inhibition significantly suppresses 15-deoxy-Δ¹²,¹⁴-PGJ₂ generation in macrophages and dendritic cells, underscoring its pivotal role. Notably, fatty acid derivatives like α-linolenic acid demonstrate COX-2 selective inhibition (IC₅₀ ≈ 180 µM), indirectly modulating 15d-PGJ₂ levels by limiting precursor supply [4].
Lipoxygenase Crosstalk: LOX isoforms (5-LOX, 12-LOX, 15-LOX) compete with COX for arachidonic acid, generating hydroperoxyeicosatetraenoic acids (HPETEs) and leukotrienes. The 15-LOX pathway exhibits complex interactions with PGJ₂ synthesis. 15-LOX-1 oxygenates arachidonate to 15(S)-HpETE, which can be further metabolized to anti-inflammatory lipoxins. However, under conditions of high peroxidative stress or elevated COX-2 activity, 15-HETE may be shunted toward PGJ₂ derivatives. Additionally, 5-LOX inhibition enhances substrate flux through the COX-2 pathway, indirectly promoting 15d-PGJ₂ biosynthesis [4].
Table 2: Key Enzymes in the Biosynthesis of 15-Deoxy-Δ¹²,¹⁴-PGJ₂
Enzyme | Isoform | Function in Pathway | Effect on 15d-PGJ₂ |
---|---|---|---|
Cyclooxygenase (COX) | COX-2 (Inducible) | Converts AA → PGH₂ → PGD₂ | Essential: Provides primary precursor PGD₂ |
Prostaglandin D Synthase | H-PGDS/L-PGDS | Isomerizes PGH₂ → PGD₂ | Direct Synthesis: Generates immediate precursor |
Lipoxygenase (LOX) | 15-LOX | Competes for AA → 15(S)-HpETE | Modulatory: Reduces substrate availability; potential shunt pathways |
Lipoxygenase (LOX) | 5-LOX | Competes for AA → Leukotrienes | Negative Regulation: Inhibition may increase COX-2 flux |
Glutathione S-Transferase | GSTP1 | Catalyzes Michael adduct formation with GSH | Inactivation: Forms GS-adducts, reducing bioactive pool |
Beyond the canonical COX-mediated pathway, oxidative stress and enzymatic diversification in inflamed tissues drive alternative routes for 15-deoxy-Δ¹²,¹⁴-PGJ₂ generation:
Isoprostane Pathway: Under conditions of high reactive oxygen species (ROS), arachidonic acid undergoes non-enzymatic peroxidation, forming isoprostanes (IsoPs). Specific IsoP derivatives, notably cyclopentenone isoprostanes (IsoP-A₂/J₂), structurally resemble enzymatically derived CyPGs like 15d-PGJ₂. These IsoPs are generated independently of COX enzymes and accumulate in settings of oxidative stress (e.g., atherosclerosis, neurodegenerative disorders). Their formation involves free radical-induced cyclization and rearrangement of arachidonate peroxidation products, yielding compounds with the characteristic α,β-unsaturated cyclopentenone core. This pathway represents a COX-independent route to bioactive CyPGs during inflammation where COX-2 may be suppressed [1] [6].
Macrophage-Mediated Diversification: Activated macrophages exhibit metabolic plasticity in eicosanoid synthesis. In response to phagocytosis or cytokine stimulation, these cells upregulate glutathione S-transferases (GSTs), particularly GSTP1, which catalyze the conjugation of 15d-PGJ₂ with glutathione (GSH) at the C9 position. While this reaction typically inactivates electrophilic lipids, the resulting GS-adducts may serve as transport forms or reservoirs for localized release of bioactive 15d-PGJ₂ upon hydrolysis. Additionally, macrophage microsomal cytochrome P450 (CYP) epoxygenases can generate epoxy- or hydroxy-derivatives, though their role in CyPG metabolism remains less defined. These modifications illustrate how inflammatory cells diversify the chemical landscape of 15d-PGJ₂, potentially expanding its signaling repertoire [1] [8].
Transcellular Biosynthesis: Cell-cell interactions within inflammatory foci enable transcellular metabolism. Platelet-leukocyte aggregates facilitate the transfer of intermediates: for example, platelet-derived 12-HETE (from 12-LOX) can be internalized by leukocytes and further oxidized to form PGJ₂ analogs. Similarly, endothelial cell COX-2-derived PGH₂ may serve as substrate for leukocyte PGDS, amplifying 15d-PGJ₂ synthesis in vascular microenvironments [4].
Structural Diversity of Prostaglandin Derivatives
The table below lists key prostaglandin derivatives structurally or biosynthetically related to (5E,14E)-11-oxoprosta-5,9,12,14-tetraen-1-oic acid.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7